molecular formula C10H10N2O2 B14882194 4-(benzyloxy)-1H-pyrazol-3-ol

4-(benzyloxy)-1H-pyrazol-3-ol

Cat. No.: B14882194
M. Wt: 190.20 g/mol
InChI Key: VDEZMKIKTXCZOA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1H-pyrazol-3-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-1H-pyrazol-3-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Benzyl bromide, benzyl chloride, potassium carbonate

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)-1H-pyrazol-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-2-hydroxybenzylidene
  • 4-(Benzyloxy)-2-hydroxybenzylideneamino

Uniqueness

4-(Benzyloxy)-1H-pyrazol-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-phenylmethoxy-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C10H10N2O2/c13-10-9(6-11-12-10)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12,13)

InChI Key

VDEZMKIKTXCZOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CNNC2=O

Origin of Product

United States

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